4-Methyl-2-nitrosophenol
Description
Contextualization within Aromatic and Nitroso Compound Chemistry
4-Methyl-2-nitrosophenol belongs to the class of aromatic compounds, specifically a derivative of phenol (B47542). ontosight.ai Its structure incorporates a hydroxyl (-OH) group and a nitroso (-N=O) group attached to a toluene (B28343) backbone. ontosight.ainih.gov This combination of functional groups on an aromatic ring imparts a unique reactivity profile, making it a subject of interest in organic synthesis and coordination chemistry. ontosight.aisolubilityofthings.com
A key characteristic of nitrosophenols, including the 4-methyl derivative, is their existence in a tautomeric equilibrium with their quinone monoxime isomers. encyclopedia.pubmdpi.com In solution, the quinone monoxime form is often favored. encyclopedia.pubmdpi.com This tautomerism is a critical factor influencing the compound's chemical behavior and its interactions with other chemical species.
The nitroso group is known for its ability to act as a ligand, forming stable complexes with various metal ions. encyclopedia.pub This property is central to the utility of this compound in the synthesis of metal-nitrosophenolato complexes. encyclopedia.pub
Academic Significance of Nitrosophenol Chemistry in Modern Research Paradigms
The study of nitrosophenols and their derivatives carries considerable academic weight in contemporary research for several reasons:
Coordination Chemistry: Nitrosophenols are versatile ligands in coordination chemistry. encyclopedia.pub The resulting metal complexes often exhibit intense colors and have been investigated for their potential applications as pigments and dyes. encyclopedia.pubmdpi.com For instance, an iron tris(1-nitroso-2-naphtholato) complex is commercially used as 'pigment green 8'. encyclopedia.pubmdpi.com The study of these complexes provides insights into ligand-metal bonding, molecular geometry, and the electronic properties of coordination compounds. encyclopedia.pub
Organic Synthesis: The reactivity of the nitroso and hydroxyl groups makes nitrosophenols valuable intermediates in organic synthesis. ontosight.aiwikipedia.org They can undergo various transformations, leading to the formation of more complex molecules. wikipedia.org For example, the reduction of the nitroso group can yield aminophenols, which are precursors to pharmaceuticals and other fine chemicals.
Tautomerism Studies: The tautomeric equilibrium between the nitrosophenol and quinone monoxime forms presents a compelling case for studying isomerism. encyclopedia.pubmdpi.com Spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are employed to investigate the factors influencing this equilibrium, providing a deeper understanding of molecular structure and dynamics. encyclopedia.pubunifr.ch
Historical Overview of Research on Substituted Nitrosophenols
The investigation of nitrosophenols and their metal complexes has a long history, dating back to the 19th century. The first report of a metal-nitrosophenolato complex, involving mercury(II), was made by Eugéne Millon in 1849. encyclopedia.pub The intense coloration of these complexes spurred further research, leading to the isolation of the first example in 1900, although it was initially misidentified. encyclopedia.pubmdpi.com
A significant advancement in the synthesis of these compounds was the Baudisch reaction, developed by Oskar Baudisch in the early 20th century. encyclopedia.pubmdpi.com This reaction provided a novel method for the ortho-functionalization of an aromatic ring with both a hydroxyl and a nitroso group in the presence of a metal ion, typically copper. encyclopedia.pubmdpi.com
Early studies by Cronheim demonstrated the formation and decomplexation of these metal complexes, noting the substantial color changes involved. encyclopedia.pub Later work by Charalambous and colleagues in the mid-20th century helped to clarify misconceptions in the earlier literature, particularly regarding the tautomeric nature of the nitrosophenol ligands. encyclopedia.pubmdpi.com Using infrared spectroscopy, they confirmed that the ligands predominantly exist in the more stable o-benzoquinone monoxime form. encyclopedia.pubmdpi.com
Despite this rich history, research into 2-nitrosophenols and their metal complexes has seen a decline in recent years, leading them to be considered an almost forgotten class of molecules. encyclopedia.pubmdpi.com However, the challenges in their synthesis and their unique properties continue to make them a stimulating area for further investigation. encyclopedia.pub
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H7NO2 | nih.gov |
| IUPAC Name | This compound | nih.gov |
Note: Due to the focus on the nitrosophenol, properties of the more common nitro-analogue are often reported in databases. The data for the specific nitrosophenol is limited.
Structure
2D Structure
3D Structure
Properties
CAS No. |
58243-10-0 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
4-methyl-2-nitrosophenol |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-7(9)6(4-5)8-10/h2-4,9H,1H3 |
InChI Key |
XVFHRDNVLAPOCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=O |
Origin of Product |
United States |
Fundamental Chemical Reactivity and Reaction Mechanisms of 4 Methyl 2 Nitrosophenol
Electrophilic and Nucleophilic Reactions of the Nitroso Group
The nitroso group (-N=O) is a versatile functional group that can participate in both electrophilic and nucleophilic reactions. The nitrogen atom can act as an electrophile, being susceptible to attack by nucleophiles, while the oxygen atom possesses lone pairs of electrons, allowing it to act as a nucleophile or a Lewis base.
The nitrogen atom of the nitroso group is electron-deficient and can be attacked by nucleophiles. This can lead to the substitution of the nitroso group. While specific studies on the reaction of 4-methyl-2-nitrosophenol with sulfide (B99878) ions are not extensively detailed in the available literature, the general reactivity of nitroso compounds with sulfur nucleophiles provides a basis for the expected reaction mechanism.
For instance, studies on the transfer of a nitroso group from N-methyl-N-nitroso-p-toluenesulfonamide (MNTS) to sulfur nucleophiles like cysteine and 2-aminoethanethiol show that the reaction proceeds through the thiolate anion (-S⁻) rsc.org. The thiolate attacks the electrophilic nitrogen of the nitroso group, leading to the formation of a nitrosothiol rsc.org. A similar mechanism can be postulated for the reaction of this compound with sulfide ions (S²⁻) or hydrosulfide (B80085) ions (SH⁻). The sulfur nucleophile would attack the nitroso nitrogen, potentially leading to the displacement of the nitroso group and the formation of a sulfur-containing aromatic compound.
Aromatic Ring Reactivity and Substitution Patterns
The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is complex, as it is influenced by the combined electronic effects of the hydroxyl, methyl, and nitroso substituents.
The hydroxyl (-OH) and methyl (-CH₃) groups are both activating groups for electrophilic aromatic substitution, meaning they increase the rate of reaction compared to benzene. libretexts.org Both groups donate electron density to the ring, making it more attractive to electrophiles. They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.orgquora.comncert.nic.in
Hydroxyl Group (-OH): This is a strongly activating group due to the resonance effect, where a lone pair of electrons on the oxygen atom is delocalized into the benzene ring. quora.comncert.nic.in This significantly increases the electron density at the ortho and para positions.
Methyl Group (-CH₃): This is a weakly activating group that donates electron density primarily through an inductive effect and hyperconjugation. libretexts.orgquora.com It also directs incoming electrophiles to the ortho and para positions. libretexts.org
Conversely, the nitroso group (-NO) is a deactivating group for electrophilic aromatic substitution, similar to the more common nitro group (-NO₂). It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. Deactivating groups are typically meta-directors. quora.comstackexchange.com
In this compound, the hydroxyl group is at position 1, the nitroso group at position 2, and the methyl group at position 4. The powerful activating and directing effects of the hydroxyl and methyl groups would dominate, directing further electrophilic substitution to the available ortho and para positions relative to them (positions 3, 5, and 6), while countering the deactivating effect of the nitroso group.
For nucleophilic aromatic substitution, the opposite is true. This type of reaction is facilitated by strong electron-withdrawing groups that can stabilize the negative charge of the intermediate (a Meisenheimer complex). youtube.comlibretexts.orgnih.gov Therefore, the nitroso group would activate the ring towards nucleophilic substitution, particularly at the ortho and para positions relative to it. youtube.comlibretexts.org The electron-donating hydroxyl and methyl groups would deactivate the ring for this type of reaction.
| Substituent Group | Effect on Electrophilic Substitution | Directing Influence (Electrophilic) | Effect on Nucleophilic Substitution |
|---|---|---|---|
| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Deactivating |
| -CH₃ (Methyl) | Activating | Ortho, Para | Deactivating |
| -NO (Nitroso) | Deactivating | Meta | Activating |
Radical-Mediated Transformations
This compound can undergo transformations mediated by radical species, which is particularly relevant in atmospheric and environmental chemistry.
Phenolic compounds can react with oxidizing radicals to form phenoxy radicals. In the case of this compound, an oxidizing agent can abstract the hydrogen atom from the hydroxyl group, forming a 4-methyl-2-nitrosophenoxy radical.
This phenoxy radical is a key intermediate that can react with various Reactive Nitrogen Species (RNS). For example, the oxidation of cresols (methylphenols) by nitrate (B79036) radicals (•NO₃) is proposed to proceed through the formation of methyl phenoxy radicals, which can then react with nitrogen dioxide (•NO₂) to form nitrocresol isomers. noaa.gov Similarly, studies on phenol (B47542) transformation have shown that phenoxy radicals combine rapidly with •NO₂. acs.org Therefore, it is highly probable that the 4-methyl-2-nitrosophenoxy radical can react with •NO₂ to yield nitrated products.
In atmospheric and aquatic environments, this compound can interact with a variety of environmentally significant radicals.
Hydroxyl Radical (•OH): The hydroxyl radical is a highly reactive oxidant in the atmosphere. It can react with aromatic compounds, including phenols, at a very high rate. mdpi.com The reaction likely proceeds via addition of the •OH radical to the aromatic ring or by abstraction of the phenolic hydrogen to form a phenoxy radical. acs.org
Nitrate Radical (•NO₃): The nitrate radical is an important nighttime oxidant in the atmosphere. It readily reacts with phenols, often leading to the formation of nitrophenols. noaa.govmdpi.com
Sulfate (B86663) Radical-Anion (SO₄•⁻): In aqueous atmospheric particles (aerosols), the sulfate radical-anion is a powerful oxidant. Nitrophenols have been shown to react quickly with SO₄•⁻ in aqueous solutions. mdpi.com The reaction between phenol and SO₄•⁻ proceeds predominantly via electron transfer to form a phenoxy radical. acs.org It is expected that this compound would exhibit similar reactivity towards this radical.
Tautomeric Equilibria and Conformational Landscape of Nitrosophenols
Nitroso-Quinone Monoxime Tautomerism in Solution and Solid State
The structure of 4-methyl-2-nitrosophenol is characterized by a dynamic equilibrium between two tautomeric forms: the phenol-nitroso form and the quinone-monoxime form. This equilibrium is a fundamental aspect of its chemistry, influencing its physical and chemical properties in both solution and the solid state.
Spectroscopic and Computational Evidence for Tautomer Existence and Dominance
The existence of tautomers in nitrosophenol derivatives is well-established through various spectroscopic and computational methods. nih.gov Theoretical investigations using ab initio and density functional theory (DFT) have been employed to study the molecular structures and intramolecular hydrogen bonding of 2-nitrosophenol and its derivatives. nih.gov These computational approaches allow for the calculation of the relative stabilities of the different tautomers and conformers.
In related compounds like 2-hydroxy Schiff bases, which also exhibit tautomerism, techniques such as UV-vis, IR, and NMR spectroscopy are used to study the phenol-imine and keto-amine equilibrium. ias.ac.in For this compound, similar spectroscopic analyses in conjunction with computational modeling provide evidence for the presence of both the nitroso and quinone monoxime forms. The dominance of one tautomer over the other is dictated by factors such as the solvent environment and the solid-state packing forces. While salicylaldimines, which are structurally analogous, tend to exist in the phenol-imine form in the solid state, the equilibrium can shift in solution. ias.ac.in
Influence of Solvent Polarity and Proton-Donating/Accepting Capabilities on Tautomer Populations
The position of the tautomeric equilibrium is highly sensitive to the surrounding solvent environment. mdpi.comorientjchem.org The polarity of the solvent, along with its ability to donate or accept protons, plays a crucial role in stabilizing one tautomer over the other. mdpi.com In polar solvents, the tautomer with a larger dipole moment is generally favored. orientjchem.orgnih.gov For instance, studies on other tautomeric systems have shown that polar solvents can significantly stabilize the more polar keto tautomer over the enol form. orientjchem.org
The equilibrium is influenced by the dielectric constant and refractive index of the solvent. researchgate.net An increase in solvent polarity, for example, can enhance the electron-accepting ability of a nitro group, which can in turn affect the stability of the tautomeric forms. nih.gov This suggests that for this compound, polar protic or aprotic solvents will interact differently with the nitroso and quinone monoxime forms, thereby shifting the equilibrium.
Role of Intramolecular Hydrogen Bonding in Tautomeric Stability
Intramolecular hydrogen bonding is a critical factor in determining the relative stability of the tautomers of this compound. nih.gov In molecules like o-nitrophenol, an intramolecular hydrogen bond forms between the hydroxyl group and the adjacent nitro group. doubtnut.com A similar interaction is expected in the phenol-nitroso tautomer of this compound, where a hydrogen bond can form between the phenolic hydrogen and the oxygen or nitrogen atom of the nitroso group.
Theoretical studies on 2-nitrosophenol confirm the presence of these intramolecular hydrogen bonds. nih.gov This internal bonding creates a stable six-membered ring, which significantly contributes to the stability of that particular tautomer. The strength of this hydrogen bond can be investigated using techniques like ¹H-NMR, where the chemical shift of the hydroxyl proton and its temperature dependence can provide evidence for intramolecular bonding. uu.nl The presence and strength of this bond are key to understanding the energetic landscape of the tautomeric system.
Conformational Analysis and Internal Rotation Barriers
The conformational landscape of this compound is further defined by the rotational barriers of its functional groups, particularly the methyl group, and the energy required for interconversion between tautomers and rotamers.
Methyl Group Torsion Dynamics and Rotational Barrier Determination
The rotation of the methyl group in 4-methyl-2-nitrophenol, a closely related compound, has been studied using microwave spectroscopy combined with quantum chemical calculations. nih.gov These studies reveal that the barrier to internal rotation of the methyl group is influenced by the electronic and steric environment created by the other substituents on the benzene (B151609) ring. researchgate.net
For 4-methyl-2-nitrophenol, two stable conformers, differing in the orientation of the hydroxyl group relative to the nitro group, have been identified. researchgate.net The barrier to methyl internal rotation was determined experimentally for both conformers. researchgate.net
Below is an interactive data table summarizing the determined rotational barriers for the two isomers of the related compound 4-methyl-2-nitrophenol.
| Isomer | Rotational Barrier (cm⁻¹) |
| Z | 478.325(28) |
| E | 674.632(76) |
| Data for 4-methyl-2-nitrophenol |
This table is based on data for 4-methyl-2-nitrophenol, a structurally similar compound.
Energetic Barriers for Tautomerization and Rotameric Interconversions
The interconversion between the phenol-nitroso and quinone-monoxime tautomers involves surmounting a specific energy barrier. Computational studies on related systems like nitrophenols and nitroanilines have been used to calculate the internal rotational barriers of functional groups. nih.gov For the tautomerization of this compound, the process involves proton transfer, which is associated with a transition state and a corresponding activation energy.
The rotation of the nitroso and hydroxyl groups also contributes to the conformational complexity. In related nitrophenol derivatives, the rotational barriers for the nitro group (V₂) have been calculated to be in the range of 6-9 kcal/mol, depending on the substituents and their positions. nih.gov The interconversion between different rotamers (conformers that differ by rotation about a single bond) and the tautomerization process collectively define the molecule's dynamic behavior and reactivity.
Advanced Spectroscopic Characterization of 4 Methyl 2 Nitrosophenol and Its Analogs
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the structural nuances of molecules like 4-Methyl-2-nitrosophenol. The analysis of vibrational spectra is particularly crucial for this compound due to its existence in a tautomeric equilibrium between the nitrosophenol form and the quinone monoxime form.
Analysis of Characteristic Absorption Bands for Functional Groups
The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its constituent functional groups. While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be inferred from its structure and comparison with analogs like 4-Methyl-2-nitrophenol and other substituted phenols.
The key functional groups and their expected vibrational regions are:
O-H Stretch: The hydroxyl group in the phenol (B47542) form will exhibit a broad stretching vibration, typically in the range of 3200-3500 cm⁻¹.
C-H Stretch: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the methyl (CH₃) group will show symmetric and asymmetric stretches in the 2850-3000 cm⁻¹ region.
N=O Stretch: The nitroso group (N=O) stretch is a key indicator and typically appears in the 1500-1620 cm⁻¹ range.
C=C Stretch: Aromatic ring C=C stretching vibrations result in multiple bands in the 1400-1600 cm⁻¹ region.
N-O Asymmetric and Symmetric Stretch (in Nitro Analog): For comparison, the analog 4-Methyl-2-nitrophenol shows strong characteristic bands for the nitro (NO₂) group, typically around 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch).
The gas-phase IR spectrum for the analog 4-Methyl-2-nitrophenol provides reference points for the phenol and methyl-substituted aromatic ring vibrations. nist.gov
Table 1: Predicted Characteristic Vibrational Frequencies for this compound Tautomers
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (Nitrosophenol Form) | Expected Wavenumber (cm⁻¹) (Quinone Monoxime Form) |
|---|---|---|---|
| O-H Stretch | Phenolic -OH | ~3200-3500 (broad) | - |
| N-OH Stretch | Oxime =N-OH | - | ~3100-3300 (broad) |
| C-H Stretch (Aromatic) | Ar-H | ~3000-3100 | ~3000-3100 |
| C-H Stretch (Alkyl) | -CH₃ | ~2850-3000 | ~2850-3000 |
| C=O Stretch | Quinone C=O | - | ~1660-1690 |
| C=N Stretch | Oxime C=N | - | ~1620-1680 |
| N=O Stretch | Nitroso N=O | ~1500-1620 | - |
| C=C Stretch | Aromatic/Quinonoid Ring | ~1400-1600 | ~1500-1600 |
Elucidation of Tautomeric Forms through Vibrational Signatures
Nitrosophenols are well-known to exist in equilibrium with their corresponding quinone monoxime tautomers. sedoptica.es Vibrational spectroscopy is a primary method for identifying and quantifying the presence of these forms in different states or solvents.
Nitrosophenol Form: This tautomer is characterized by the presence of a distinct phenolic O-H stretching band and an N=O stretching band. The aromatic C=C stretching bands confirm the integrity of the benzene (B151609) ring.
Quinone Monoxime Form: The presence of this tautomer is confirmed by the appearance of a strong C=O stretching vibration (characteristic of the quinone ring) and a C=N stretching vibration from the oxime group. stackexchange.com Furthermore, the phenolic O-H band is replaced by a broader N-OH stretching band from the oxime functional group.
The position of the tautomeric equilibrium can be influenced by factors such as the solvent and the presence of substituents on the ring. researchgate.net By analyzing the relative intensities of the key IR or Raman bands (e.g., C=O vs. N=O), the dominant tautomeric form in a given sample can be determined. Studies on related nitrosophenol systems have demonstrated the utility of this approach in characterizing their complex tautomeric behavior. sedoptica.es
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural determination of this compound. Through ¹H, ¹³C, and two-dimensional NMR techniques, a complete picture of the molecular connectivity and stereochemistry can be assembled, which is also essential for distinguishing between the possible tautomers.
Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis for Structural Confirmation
For the this compound tautomer:
¹H NMR: One would expect to see three distinct signals in the aromatic region (typically 6.5-8.0 ppm) for the three protons on the benzene ring, a singlet for the methyl group (~2.2-2.5 ppm), and a broad singlet for the phenolic hydroxyl proton, whose chemical shift is highly dependent on solvent and concentration.
¹³C NMR: The spectrum would show seven distinct carbon signals: one for the methyl group (~20 ppm), six for the aromatic carbons (four CH and two quaternary C), with the carbons attached to the -OH and -N=O groups being the most deshielded.
For the quinone monoxime tautomer:
¹H NMR: The spectrum would be significantly different, reflecting the non-aromatic quinonoid ring. The signals for the ring protons would likely shift, and their coupling patterns would change. A signal for the oxime proton (=N-OH) would also be present, typically at a higher chemical shift.
¹³C NMR: The spectrum would be characterized by a signal for a carbonyl carbon (C=O) at a very high chemical shift (~180 ppm) and a signal for the C=N carbon, confirming the quinone monoxime structure.
Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Tautomers
| Proton | Predicted Shift (Nitrosophenol Form) | Predicted Shift (Quinone Monoxime Form) | Multiplicity |
|---|---|---|---|
| -CH₃ | ~2.3 | ~2.2 | Singlet |
| Ar-H (various) | ~6.8 - 7.5 | ~6.5 - 7.8 | Doublets, Doublet of Doublets |
| -OH | ~5.0 - 10.0 (variable) | - | Broad Singlet |
| =N-OH | - | ~10.0 - 12.0 | Broad Singlet |
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Tautomers
| Carbon | Predicted Shift (Nitrosophenol Form) | Predicted Shift (Quinone Monoxime Form) |
|---|---|---|
| -CH₃ | ~20 | ~20 |
| Ar-C / Quinonoid-C | ~115 - 140 | ~120 - 150 |
| C-OH | ~150 - 160 | - |
| C-N=O | ~145 - 155 | - |
| C=N | - | ~155 - 165 |
| C=O | - | ~180 - 190 |
Application of Two-Dimensional NMR Techniques for Complex Structural Assignment
For an unambiguous assignment of all proton and carbon signals, especially in cases where tautomers coexist, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, it would show cross-peaks between adjacent protons on the aromatic ring, allowing for their sequential assignment. libretexts.org
HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): These experiments correlate proton signals with the signals of directly attached carbons. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal, and the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for identifying quaternary carbons by observing their correlations to nearby protons. For instance, the methyl protons would show an HMBC correlation to the C4 carbon of the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the 3D structure of the molecule. libretexts.org
These 2D NMR methods, when used in combination, provide a robust and detailed map of the molecular structure, enabling the confident assignment of all atoms and the differentiation between complex isomers or tautomers. springernature.com
Studies on Solvent-Dependent Chemical Shifts and Coupling Constants
The chemical shifts and coupling constants in NMR spectra can be influenced by the solvent, an effect that is particularly pronounced when a molecule can exist in a solvent-dependent equilibrium. For the this compound system, changing the solvent is expected to shift the tautomeric equilibrium between the nitrosophenol and quinone monoxime forms.
Studies on analogous nitrosonaphthols have shown that the tautomeric equilibrium is highly dependent on the solvent. sedoptica.es
In non-polar, aprotic solvents like chloroform-d (CDCl₃), both tautomers might coexist, potentially leading to two distinct sets of NMR signals if the exchange between them is slow on the NMR timescale.
In polar, aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), the more polar quinone monoxime tautomer is often favored. This would result in the NMR spectrum being dominated by signals corresponding to this form. sedoptica.es
By recording NMR spectra in a range of solvents with varying polarity and hydrogen-bonding capabilities, one can observe the shifting of the equilibrium through the changing relative integrals of the signals for each tautomer. This provides thermodynamic information about the relative stability of the tautomers and insight into the solute-solvent interactions that drive the equilibrium.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure by analyzing the fragmentation patterns of its ionized form.
Molecular Mass Determination and Analysis of Fragmentation Patterns
The molecular formula for this compound is C₇H₇NO₂. nih.gov This composition gives it a precise monoisotopic mass of approximately 137.0477 daltons. nih.gov In mass spectrometry, this value corresponds to the molecular ion peak ([M]⁺˙), which is typically observed in the mass spectrum upon ionization.
Key fragmentation pathways for this compound are expected to include:
Loss of a Nitroso Radical (•NO): This is a hallmark fragmentation for nitroso compounds. The molecular ion loses a neutral radical of 30 Da, resulting in a prominent fragment ion at m/z 107. This fragment corresponds to the 4-methyl-phenoxyl cation.
Loss of Carbon Monoxide (CO): Phenolic compounds are known to undergo the elimination of a neutral CO molecule (28 Da) from the ring structure, often after initial fragmentations. This would lead to a fragment ion at m/z 79, resulting from the loss of both •NO and CO.
Loss of a Methyl Radical (•CH₃): Cleavage of the methyl group from the parent ion or subsequent fragments can also occur, though it may be less favorable than the loss of the nitroso group.
The stability of the aromatic ring suggests that the molecular ion peak at m/z 137, while potentially of moderate intensity, should be clearly observable.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 137 | [C₇H₇NO₂]⁺˙ (Molecular Ion) | - |
| 107 | [C₇H₇O]⁺ | •NO |
| 79 | [C₆H₇]⁺ | •NO + CO |
Identification of Nitrosophenols by Mass Spectrometry
Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a definitive method for the identification of nitrosophenols in complex mixtures. The identification relies on two key pieces of evidence: the retention time from the chromatography step and the mass spectrum of the analyte.
For nitrosophenols, the most diagnostic feature in the mass spectrum is the characteristic neutral loss of 30 Da, corresponding to the expulsion of the nitroso radical (•NO). researchgate.net High-resolution mass spectrometry (HRMS) can further confirm the identity by providing an accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental formula (C₇H₇NO₂ for this compound). This level of precision helps to distinguish the target compound from other isomers or compounds with the same nominal mass. Derivatization techniques may also be employed to enhance volatility for GC-MS analysis or to improve ionization efficiency. purdue.edu
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis)
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.
Absorption Characteristics and Electronic Transitions
The UV-Vis spectrum of this compound is governed by its chromophores: the substituted benzene ring and the nitroso group. The absorption of photons in the UV-Vis range promotes electrons from a ground electronic state to a higher energy excited state. The primary electronic transitions observed are π → π* and n → π*.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic system and are typically high-energy transitions, resulting in strong absorption bands in the UV region, generally at wavelengths below 350 nm.
n → π Transitions:* This transition involves the excitation of a non-bonding electron (from the lone pair on the oxygen or nitrogen atom of the nitroso group) to a π* antibonding orbital. These transitions are of lower energy and therefore occur at longer wavelengths, often extending into the visible part of the spectrum (>400 nm). The n → π* transitions are typically much weaker (have a lower molar absorptivity) than π → π* transitions. The presence of this absorption band is responsible for the characteristic color of nitroso compounds.
| Transition Type | Associated Chromophore | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π | Aromatic Ring / C=O (oxime tautomer) | UV (200-350 nm) | High |
| n → π | Nitroso Group (N=O) | Long UV / Visible (>350 nm) | Low |
Application in Studying Solvent-Dependent Tautomeric Equilibria
A significant feature of ortho-nitrosophenols is their existence in a tautomeric equilibrium between the phenol-nitroso form and the quinone-oxime form. This phenomenon is known as phenol-oxime tautomerism.
The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity and hydrogen-bonding capability of the solvent. slideshare.net UV-Vis spectroscopy is an ideal tool for studying this equilibrium because the two tautomers have distinct electronic structures and, therefore, different absorption spectra.
Phenol-Nitroso Form: This tautomer is less polar. In non-polar solvents (e.g., hexane, cyclohexane), this form is expected to predominate. Its spectrum would be characterized by the absorption bands described in section 5.4.1.
Quinone-Oxime Form: This tautomer possesses a more polar quinonoid structure and has an extended system of conjugated double bonds. It is stabilized by polar and protic solvents (e.g., ethanol, water) through hydrogen bonding. This form exhibits a strong π → π* absorption band at a significantly longer wavelength compared to the phenol form, often well into the visible region.
By recording the UV-Vis spectra of this compound in a series of solvents with varying polarities, the shift in the tautomeric equilibrium can be monitored. An increase in solvent polarity would lead to a decrease in the intensity of the absorption bands corresponding to the phenol form and a simultaneous increase in the intensity of the long-wavelength absorption band of the quinone-oxime form. This allows for a quantitative investigation of the solvent's effect on the stability of the respective tautomers. mdpi.com
Microwave Spectroscopy
Microwave spectroscopy is a gas-phase technique that provides exceptionally precise information about the structure of molecules by measuring the transitions between quantized rotational energy levels. libretexts.org For a molecule to be observable by microwave spectroscopy, it must possess a permanent electric dipole moment, a condition which this compound fulfills. libretexts.org
Although no specific microwave spectroscopy studies on this compound have been published, the technique is highly applicable for its characterization. A detailed study on the analogous compound 4-Methyl-2-nitrophenol has demonstrated the power of this method. nih.gov
An analysis of the microwave spectrum of this compound would yield:
High-Precision Rotational Constants (A, B, C): These constants are inversely proportional to the molecule's moments of inertia about its three principal axes. From these constants, a precise three-dimensional structure can be determined, including bond lengths and angles to a high degree of accuracy.
Conformational Analysis: The technique is sensitive enough to distinguish between different stable conformers of a molecule. For this compound, this could involve different orientations of the hydroxyl (-OH) group relative to the nitroso group.
Nuclear Quadrupole Coupling Constants: The nitrogen nucleus (¹⁴N) has a nuclear spin (I=1) and thus an electric quadrupole moment. The interaction of this quadrupole moment with the local electric field gradient within the molecule causes subtle splittings in the rotational transitions. Analysis of these splittings provides detailed information about the electronic environment around the nitrogen atom. nih.gov
Determination of Rotational and Centrifugal Distortion Constants
The rotational spectrum of the primary conformer of this compound, designated as 4MNP-1, has been analyzed to yield precise rotational and quartic centrifugal distortion constants. nih.gov These constants are crucial for defining the molecule's moments of inertia and its behavior under rotation. The experimental values were determined with high accuracy, allowing for a detailed comparison with theoretical calculations. The analysis involved fitting the experimental spectra to reproduce the observed rotational transitions. nih.gov
The determined rotational and centrifugal distortion constants for the lowest-energy conformer of this compound are presented in the table below.
| Parameter | Value |
| Rotational Constants (MHz) | |
| A | 2108.9192(1) |
| B | 1205.1587(1) |
| C | 771.5034(1) |
| Quartic Centrifugal Distortion Constants (kHz) | |
| DJ | 0.043(1) |
| DJK | -0.111(4) |
Table 1: Experimentally determined rotational and centrifugal distortion constants for the lowest-energy conformer of this compound.
Elucidation of Nuclear Quadrupole Coupling Constants
The presence of a ¹⁴N nucleus in this compound gives rise to nuclear quadrupole coupling effects in the rotational spectrum. The interaction between the nuclear quadrupole moment of the nitrogen atom and the electric field gradient at the nucleus causes hyperfine splitting of the rotational transitions. nih.govresearchgate.net The analysis of this splitting allows for the determination of the nuclear quadrupole coupling constants (NQCCs), which provide valuable information about the electronic environment of the nitrogen nucleus.
For the lowest-energy conformer of this compound, the diagonal elements of the nuclear quadrupole coupling tensor (χaa, χbb, and χcc) have been determined. nih.gov These constants are indicative of the asymmetry of the electron distribution around the nitrogen atom.
The nuclear quadrupole coupling constants for the ¹⁴N nucleus in this compound are detailed in the following table.
| Parameter | Value (MHz) |
| χaa | 0.893(2) |
| χbb | -1.185(2) |
| χcc | 0.292(2) |
Table 2: ¹⁴N nuclear quadrupole coupling constants for the lowest-energy conformer of this compound.
Computational Chemistry Investigations of 4 Methyl 2 Nitrosophenol Systems
Quantum Chemical Calculations (Density Functional Theory, Ab Initio)
Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental to investigating the electronic structure and energy of 4-Methyl-2-nitrosophenol. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometries, relative energies of different isomers, and other electronic properties.
Geometry Optimization and Energetic Profiling of Isomers and Tautomers
A primary focus of computational studies on nitrosophenols is the energetic landscape of their tautomeric forms: the nitrosophenol form and the quinone monooxime form. For this compound, this involves an equilibrium between the phenol (B47542) and the corresponding 4-methyl-1,2-benzoquinone-2-oxime.
Computational studies on the parent compound, 2-nitrosophenol, provide a strong analogue for understanding this equilibrium. Ab initio molecular orbital calculations using the Hartree-Fock (HF) method with a 6-31G* basis set have been employed to determine the relative stabilities of these tautomers researchgate.net. Geometry optimization of both forms reveals that the most stable structures for ortho-nitrosophenols feature an intramolecular hydrogen bond between the hydroxyl and nitroso groups researchgate.net.
For the unsubstituted 2-nitrosophenol, these calculations show that the nitrosophenol form is more stable than the quinone monooxime tautomer by approximately 10.3 kcal/mol researchgate.net. The presence of the electron-donating methyl group at the para position in this compound is expected to modulate this energy difference, though the fundamental principles remain the same. In contrast, for 4-nitrosophenol, the quinone monooxime form is generally found to be more stable, highlighting the significant influence of the substituent positions on the tautomeric equilibrium stackexchange.comechemi.com.
The stability of the ortho tautomers is significantly influenced by the intramolecular hydrogen bond, which is present in both the nitrosophenol and quinonoid forms researchgate.net. Theoretical calculations suggest this hydrogen bond is stronger in the quinonoid forms researchgate.net.
Below is a data table summarizing the theoretical energy differences for the analogous 2-nitrosophenol system.
| Tautomer System | Computational Method | Basis Set | Form | Relative Energy (kcal/mol) | Reference |
| 2-Nitrosophenol / 1,2-Benzoquinone-2-oxime | Hartree-Fock (HF) | 6-31G | Nitrosophenol | 0.0 (Reference) | researchgate.net |
| 2-Nitrosophenol / 1,2-Benzoquinone-2-oxime | Hartree-Fock (HF) | 6-31G | Quinone Oxime | +10.3 | researchgate.net |
Analysis of Electron Correlation Effects on Relative Stabilities
The Hartree-Fock method, while useful, does not account for electron correlation—the way electrons interact and avoid each other. For accurate energy predictions, especially for systems with complex electronic structures like tautomers, including electron correlation is critical. This can be achieved through methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT).
Studies on 2-nitrosophenol have shown that the inclusion of electron correlation has a substantial impact on the relative stabilities of the tautomers researchgate.net. The effect is particularly pronounced for the quinone oxime forms, where correlation energy can alter the relative stability by as much as 4–6 kcal/mol researchgate.net. This indicates that for a reliable quantitative description of the this compound system, computational methods that properly account for electron correlation are necessary. DFT functionals such as B3LYP are commonly used for this purpose, offering a balance between computational cost and accuracy.
Prediction of Spectroscopic Parameters and Benchmarking Theoretical Methods
Quantum chemical calculations are widely used to predict various spectroscopic parameters, including vibrational frequencies (IR and Raman), electronic absorption wavelengths (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to validate the computational model or to aid in the assignment of experimental signals.
This process also allows for the benchmarking of different theoretical methods. For instance, the calculated UV-Vis absorption spectrum of a molecule can be compared against its experimental spectrum. The level of theory (e.g., which DFT functional) and basis set that provides the best agreement can then be considered the most suitable for describing the electronic properties of that class of molecules.
While specific benchmarking studies for this compound are not prominent in the literature, research on related nitrophenols demonstrates this process. For example, studies on 2-nitrophenol (B165410) and 4-nitrophenol (B140041) have compared experimental spectra with those simulated using different DFT functionals, such as PBE0 and B3LYP, to assess which provides better agreement rsc.org. This comparative approach is essential for establishing a reliable computational protocol for predicting the properties of this compound and its tautomers.
The following table outlines the general workflow for benchmarking theoretical methods for spectroscopic predictions.
| Spectroscopic Technique | Calculated Parameter | Theoretical Method | Comparison Metric |
| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT (e.g., B3LYP/6-311G+(d,p)) | Comparison of peak positions and relative intensities |
| UV-Vis Spectroscopy | Electronic Excitation Energies (λmax) | Time-Dependent DFT (TD-DFT) | Comparison of absorption maxima and spectral shape |
| NMR Spectroscopy | Nuclear Shielding Constants | GIAO-DFT | Comparison of calculated chemical shifts (δ) with experimental values |
Molecular Dynamics Simulations
While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.
Conformational Dynamics and Interconversion Pathways
For this compound, MD simulations could provide significant insights into its conformational dynamics. This includes the rotation of the hydroxyl (-OH) and nitroso (-NO) groups around their respective bonds to the aromatic ring. These motions are often rapid and can be influenced by the surrounding solvent molecules.
Advanced Computational Modeling Techniques
Beyond standard DFT and MD simulations, several advanced computational techniques can offer deeper insights into the behavior of this compound.
Explicit Solvent Models: While many calculations use implicit continuum solvent models (like PCM), explicit models that include individual solvent molecules can be crucial. These models, often used in MD or QM/MM simulations, can capture specific hydrogen bonding interactions between the solute and solvent that may significantly influence the tautomeric equilibrium and conformational preferences.
High-Level Ab Initio Methods: For highly accurate energetic predictions, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can be used. Although computationally expensive, these "gold standard" methods are invaluable for benchmarking the accuracy of more cost-effective DFT functionals for the specific system of interest.
Quantum Mechanics/Molecular Mechanics (QM/MM): To study the molecule in a complex environment, such as an enzyme active site or on the surface of a nanomaterial, QM/MM methods are ideal. In this approach, the this compound molecule is treated with a high level of quantum mechanics, while the larger environment is treated with more efficient classical molecular mechanics. This hybrid approach allows for the investigation of interactions and reactions in systems that are too large for a full QM treatment.
Validation of Charge Distribution and Transition States in Reactions
The distribution of electron density within a molecule is a key determinant of its chemical behavior. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the partial charges on each atom, providing a quantitative picture of the molecule's polarity and reactive sites. The validation of these calculated charge distributions is often achieved by comparing theoretical predictions with experimental data, for instance, from X-ray diffraction studies which can map electron density.
Furthermore, the study of reaction mechanisms hinges on the characterization of transition states—the high-energy intermediates that connect reactants and products. Computational chemists can model the potential energy surface of a reaction involving this compound to locate these fleeting structures. The geometry and energy of the transition state provide critical information about the reaction's feasibility and kinetics. While specific studies on this compound are scarce, the general approach would involve reacting it with another molecule and using computational software to find the lowest energy path between the reactants and the products, identifying the transition state along this path.
Molecular Orbital Calculations for Electronic Structure Analysis
Molecular Orbital (MO) theory offers a sophisticated description of bonding and electronic structure. Calculations can determine the energies and shapes of the molecular orbitals of this compound, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and its susceptibility to electronic excitation.
Analysis of the molecular orbitals can reveal the nature of chemical bonds and the regions of the molecule most likely to participate in electron donation (HOMO) or acceptance (LUMO). For this compound, these calculations would elucidate the electronic influence of the methyl, hydroxyl, and nitroso functional groups on the aromatic ring. This information is invaluable for predicting the compound's reactivity in various chemical environments and its potential interactions with other molecules.
A summary of the typical computational chemistry approaches that would be applied to this compound is presented in the table below.
| Computational Method | Application | Information Gained |
| Density Functional Theory (DFT) | Geometry Optimization, Charge Distribution | Most stable 3D structure, partial atomic charges |
| Transition State Theory | Reaction Mechanism Studies | Geometry and energy of reaction intermediates |
| Molecular Orbital (MO) Theory | Electronic Structure Analysis | HOMO-LUMO gap, orbital shapes, bonding character |
Coordination Chemistry and Metal Complexation of Nitrosophenol Ligands
Formation of Metal-Nitrosophenolato Complexes
Metal-nitrosophenolato complexes are typically formed with a metal ion, most commonly copper(II), coordinated by two or more 2-nitrosophenolate ligands. encyclopedia.pubnih.gov The synthesis often results in the introduction of both a hydroxyl and a nitroso group onto an aromatic ring with a defined ortho-regioselectivity, a process historically linked to the Baudisch reaction. encyclopedia.pubmdpi.com Following the reaction, the functionalized aromatic compounds remain coordinated to the metal ion. encyclopedia.pubmdpi.com
The synthesis of metal-nitrosophenolato complexes can be achieved through several routes. One significant method, developed by Oskar Baudisch, involves the functionalization of an aromatic ring like benzene (B151609), where a hydroxy and a nitroso group are added. encyclopedia.pubmdpi.com These groups are formed in the presence of a metal ion, typically copper(I) or (II), leading to the formation of a stable complex. encyclopedia.pubmdpi.com
An alternative and more common synthetic approach involves generating the free 2-nitrosophenol compounds first and then reacting them with a metal salt, such as copper(II) chloride. encyclopedia.pubmdpi.com A copper ion will readily bind with 2-nitrosophenol in various solvent systems due to the strong binding affinity. encyclopedia.pubmdpi.com For instance, the synthesis of a trinuclear copper(II) complex has been reported from a mixture of copper(II) chloride and a p-cresol-substituted bis(α-nitronyl nitroxide) biradical ligand in methanol at room temperature. nih.gov
While early reports suggested the isolation of free 2-nitrosophenol ligands from these complexes, specific details such as yields and purity were often not provided. encyclopedia.pubmdpi.com Stable complexes have been formed with a variety of +2 metal centers, including mercury(II), nickel(II), iron(II), cobalt(II), and palladium(II). encyclopedia.pubmdpi.com
The direct complexation of a free ligand with a metal salt is a primary method for forming these complexes. encyclopedia.pubnih.gov However, this ligand-metal association approach is hampered by the significant challenges associated with isolating the free 2-nitrosophenol compounds. encyclopedia.pubmdpi.com
The difficulties in isolation stem from two main factors: the strong ligand binding affinity and the inherent instability of the free ligands, particularly their sensitivity to acid. encyclopedia.pubmdpi.com Early attempts to isolate the free ligands by Cronheim resulted in what were described as "relatively low yields". encyclopedia.pubmdpi.com A more effective technique for isolating the 2-nitrosophenol involves using a copper-scavenger, which has a higher binding affinity for copper and can selectively displace the chelating nitrosophenol ligands. encyclopedia.pubmdpi.com The challenge is particularly notable for 4-substituted-2-nitrosophenols; for example, there is no reliable confirmation of the existence of the free 4-chloro-2-nitrosophenol ligand, whereas its corresponding metal complex is well-documented. encyclopedia.pubnih.gov
Metal-nitrosophenolato complexes, especially those with copper(II), exhibit remarkable thermodynamic stability. encyclopedia.pubmdpi.com This stability is a consequence of the substantial binding affinity between the metal ion and the nitrosophenol ligand. encyclopedia.pubmdpi.com The formation of these complexes is often a rapid and quantitative process. For example, the biphasic reaction between a 2-nitrosophenol ligand in an organic solvent and a copper(II) salt in an aqueous solution can be completed in just a few minutes. encyclopedia.pubmdpi.com The high stability constant of these complexes means that the equilibrium strongly favors the formation of the complex. gcnayanangal.com This stability is a key characteristic that facilitates their synthesis and isolation as coordination compounds. encyclopedia.pubmdpi.com
Structural Elucidation of Metal Complexes
The structural analysis of metal-nitrosophenolato complexes is crucial for understanding their bonding and coordination properties. Spectroscopic methods and X-ray diffraction have been instrumental in clarifying their molecular geometry.
Single crystal X-ray diffraction (XRD) has been the definitive technique for elucidating the precise structure of these complexes. encyclopedia.pubnih.gov For Copper(II) bis(4-methyl-2-nitrosophenol), XRD analysis confirmed a Jahn-Teller distorted octahedral geometry. encyclopedia.pub The analysis of the crystal structure also revealed the presence of ethanol as a solvate within the unit cell. encyclopedia.pub In the case of copper complexes, the system typically adopts a bi-ligated dimeric unit. encyclopedia.pub In contrast, other metals like cobalt(III) or iron(II/III) can accommodate an additional nitrosophenol ligand, forming a hexacoordinate octahedral structure with three ligands. encyclopedia.pub
Table 1: Crystallographic Data for a Copper-Nitrosophenolato Complex
| Parameter | Value |
| Compound | Copper(II) bis(2,4-dichloro-6-nitrophenolato) di(acetonitrile) |
| Symmetry Transformations | (i) 1–x, –y, 1–z; (ii) x, –y, 1–z |
| Bond Distance: Cu-O(1) | 1.91(1) Å |
| Bond Distance: Cu-O(2) | 2.16(1) Å |
| Bond Distance: Cu-N(1) | 2.199(6) Å |
Data sourced from a study on a related copper bis(nitrosophenolato) complex, illustrating typical bond lengths. researchgate.net
A key structural question for nitrosophenol ligands is whether the metal coordinates to the nitrogen or the oxygen atom of the nitroso group. encyclopedia.pubnih.gov The ligands themselves exist in tautomeric equilibrium with the more favored o-benzoquinone monoxime structure. encyclopedia.pub Initially, it was not possible to definitively determine the coordination site. encyclopedia.pubnih.gov However, single crystal X-ray diffraction (XRD) analysis has now unequivocally confirmed that for complexes like copper(II) bis(this compound), coordination occurs through the nitrogen atom of the nitroso group. encyclopedia.pubnih.gov This finding was a significant clarification in the coordination chemistry of these compounds. encyclopedia.pub
Electronic and Magnetic Properties of Metal-Nitrosophenolato Complexes
The electronic and magnetic properties of metal complexes containing nitrosophenolato ligands, such as this compound, are dictated by the intricate interplay between the central metal ion's d-orbitals and the electronic structure of the ligand. These properties are fundamental to understanding their color, reactivity, and potential applications in areas like catalysis and materials science. The ligand itself can exist in tautomeric forms, as the nitrosophenol or the more favored o-benzoquinone monoxime structure, which significantly influences the electronic environment of the resulting metal complex.
Electronic Properties and UV-Visible Spectra
The vibrant colors characteristic of many transition metal-nitrosophenolato complexes are a direct consequence of electronic transitions that occur upon the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. These absorptions promote electrons from a lower energy ground state to a higher energy excited state. The two primary types of electronic transitions observed are metal-centered (d-d transitions) and charge-transfer transitions.
d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the central metal ion. In the presence of ligands, the five degenerate d-orbitals of the metal ion are split into different energy levels. The magnitude of this splitting (Δ) is determined by the metal ion, its oxidation state, and the geometry of the complex (e.g., octahedral, tetrahedral). For first-row transition metals, d-d transitions typically occur in the visible region of the spectrum, but they are often weak (low molar absorptivity, ε) because they are formally forbidden by the Laporte selection rule.
Charge-Transfer (CT) Transitions: These are transitions between molecular orbitals that are primarily located on the metal and orbitals primarily located on the ligand. They are typically much more intense (high molar absorptivity) than d-d transitions.
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based d-orbital. These are common in complexes with ligands that have readily available lone pairs of electrons (like the oxygen and nitrogen atoms in the nitrosophenolato ligand) and metals in high oxidation states. The intense colors of many of these complexes are often attributed to LMCT bands.
Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal-based d-orbital to an empty ligand-based orbital (e.g., a π* orbital). This is more common when the metal is in a low oxidation state and the ligand possesses low-lying empty orbitals.
For complexes of this compound, the electronic spectrum is expected to be dominated by intense LMCT bands in the UV or near-visible region, with weaker d-d transitions appearing at lower energies (longer wavelengths) in the visible spectrum. For example, studies on copper(II) complexes with various o-nitrosophenols show complex electronic spectra, indicating their unique structural arrangements in the solid state and in solution mdpi.com.
| Metal Ion (dn) | Typical Ground State Term | Spin-Allowed d-d Transitions | Expected Spectral Features |
|---|---|---|---|
| Ti3+ (d1) | 2T2g | 2Eg ← 2T2g | One broad absorption band. |
| V3+ (d2) | 3T1g | 3T2g ← 3T1g3T1g(P) ← 3T1g3A2g ← 3T1g | Three absorption bands are possible. |
| Cr3+ (d3) | 4A2g | 4T2g ← 4A2g4T1g ← 4A2g4T1g(P) ← 4A2g | Three absorption bands are typical. |
| Fe3+ (d5, high-spin) | 6A1g | None (All are spin-forbidden) | Very weak, sharp absorptions. |
| Co2+ (d7, high-spin) | 4T1g | 4T2g ← 4T1g4A2g ← 4T1g4T1g(P) ← 4T1g | Three absorptions, one often in the near-IR. |
| Ni2+ (d8) | 3A2g | 3T2g ← 3A2g3T1g ← 3A2g3T1g(P) ← 3A2g | Three absorption bands are typical. |
| Cu2+ (d9) | 2Eg | 2T2g ← 2Eg | One broad, often asymmetric, absorption band. |
Magnetic Properties
The magnetic properties of metal-nitrosophenolato complexes arise from the unpaired electrons in the d-orbitals of the central metal ion. Complexes with unpaired electrons are paramagnetic and are attracted to an external magnetic field, while those with no unpaired electrons are diamagnetic and are weakly repelled by it. The magnitude of the paramagnetic behavior is quantified by the magnetic moment (μ), which is primarily dependent on the number of unpaired electrons (n).
The effective magnetic moment (μeff) can be estimated using the spin-only formula: μeff = √[n(n+2)] B.M. (where B.M. is the Bohr Magneton).
For a given metal ion, the number of unpaired electrons can vary depending on the ligand field strength.
High-Spin Complexes: Formed with weak-field ligands. The d-electrons occupy the available orbitals to maximize the total electron spin (following Hund's rule), resulting in a larger number of unpaired electrons.
Low-Spin Complexes: Formed with strong-field ligands. The energy gap (Δ) between the split d-orbitals is large, making it more energetically favorable for electrons to pair up in the lower-energy orbitals before occupying the higher-energy ones. This leads to fewer unpaired electrons.
For nitrosophenolato complexes, the geometry and the nature of the metal ion are key. For instance, bis(4-methyl-2-nitrosophenolato)copper(II) has been prepared and studied; as a d9 ion, Cu(II) is expected to have one unpaired electron and exhibit paramagnetism with a magnetic moment slightly above the spin-only value of 1.73 B.M. mdpi.com. Early studies suggest that such copper complexes are likely polymeric in the solid state, which could lead to more complex magnetic interactions mdpi.com.
| Metal Ion | dn Configuration | Spin State | Unpaired Electrons (n) | μspin-only (B.M.) | Typical Experimental Range (B.M.) |
|---|---|---|---|---|---|
| Cr3+ | d3 | - | 3 | 3.87 | 3.70 - 3.90 |
| Fe3+ | d5 | High-Spin | 5 | 5.92 | 5.70 - 6.00 |
| Low-Spin | 1 | 1.73 | 2.00 - 2.50 | ||
| Co2+ | d7 | High-Spin | 3 | 3.87 | 4.30 - 5.20 |
| Low-Spin | 1 | 1.73 | ~1.80 | ||
| Ni2+ | d8 | - | 2 | 2.83 | 2.90 - 3.40 |
| Cu2+ | d9 | - | 1 | 1.73 | 1.70 - 2.20 |
Note: Experimental values can deviate from spin-only values due to orbital contributions to the magnetic moment.
While detailed magnetic data for iron, cobalt, and nickel complexes specifically with this compound are not widely reported, their properties can be predicted based on these principles. Octahedral Ni(II) complexes are expected to be paramagnetic with two unpaired electrons, while Co(II) and Fe(III) complexes could exist in either high-spin or low-spin states depending on the precise ligand field environment, leading to significantly different magnetic moments.
Environmental Fate and Atmospheric Chemistry of Nitrosophenols
Environmental Formation Pathways
4-Methyl-2-nitrosophenol can be introduced into the environment through several formation pathways, ranging from atmospheric reactions involving aromatic precursors to abiotic processes in soil.
The atmospheric formation of this compound is linked to its corresponding cresol isomer, p-cresol (4-methylphenol). In the presence of nitrous acid (HONO), p-cresol can undergo a nitrosation reaction to form 2-nitroso-p-cresol, which is another name for this compound chemicalbook.com. This compound is known to be an intermediate in the production of 2-Nitro-p-cresol (4-Methyl-2-nitrophenol) chemicalbook.com. The reaction involves the electrophilic attack of a nitrosonium ion (NO⁺), derived from nitrous acid, on the electron-rich aromatic ring of p-cresol. While this process is utilized in chemical synthesis, the presence of both p-cresol (from biomass burning and industrial emissions) and nitrous acid in the atmosphere suggests a potential pathway for the formation of this compound.
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures used for the degradation of persistent organic pollutants in water and wastewater mdpi.com. These processes rely on the generation of highly reactive species, most commonly the hydroxyl radical (•OH) mdpi.com. While AOPs are widely studied for the degradation of nitrophenols and other phenolic compounds, information regarding the formation of this compound during these processes is not available in the reviewed scientific literature mdpi.comnih.gov. The primary focus of AOP research is on the mineralization or transformation of parent pollutants into less harmful substances nih.gov.
Nitrosophenols can be formed in soils through abiotic chemical reactions involving nitrite (B80452) and soil organic matter (SOM). Phenolic compounds, such as p-cresol, are components of SOM. In soil, nitrite (NO₂⁻) can be converted to the highly reactive nitrosyl ion (NO⁺), which can then react with phenolic moieties (ArOH) in the organic matter through electrophilic substitution to form nitrosophenols mdpi.com. This abiotic process represents a potential pathway for the formation of this compound in soil environments where both p-cresol residues and nitrite are present mdpi.com. Studies have shown that a portion of nitrite-N can be retained by organic matter, and this effect increases with higher soil organic carbon content mdpi.com.
Atmospheric Degradation Mechanisms
Once formed, atmospheric compounds are subject to various degradation processes that determine their lifetime and environmental impact. The primary degradation mechanisms for organic compounds in the atmosphere are photolysis and reaction with gas-phase oxidants.
Photolysis, the degradation of a compound by light, can be a significant atmospheric sink for aromatic compounds that absorb solar radiation. However, specific experimental data on the photolysis pathways, quantum yields, and the resulting formation of products such as HONO, NO₂, and OH radicals for this compound are not available in the current scientific literature.
For context, the structurally related isomer, 4-methyl-2-nitrophenol, has been studied extensively. Its photolysis is considered a major gas-phase degradation pathway and a source of HONO and OH radicals in the atmosphere researchgate.netnih.gov. However, due to the difference in the functional group (nitroso vs. nitro), this information cannot be directly extrapolated to this compound.
The reaction with atmospheric oxidants, primarily the hydroxyl radical (•OH) during the day and potentially chlorine atoms (Cl) in marine or coastal environments, is a major degradation pathway for many volatile organic compounds.
Detailed research findings and kinetic data for the gas-phase reactions of this compound with OH radicals and chlorine atoms, including reaction rate coefficients, are not available in the reviewed literature. Studies have determined these rate coefficients for the nitrophenol isomer, 4-methyl-2-nitrophenol, but this data is not applicable to the nitrosophenol compound due to differences in chemical structure and reactivity nih.govacs.orgnih.gov.
Role in Secondary Atmospheric Constituent Formation
While direct research on the atmospheric role of this compound is limited in the available literature, extensive studies have been conducted on its structural analog, 4-Methyl-2-nitrophenol (also known as 2-nitro-p-cresol). This related compound is recognized as a significant secondary atmospheric constituent, contributing to the formation of both brown carbon and secondary organic aerosols. The following section details the findings for 4-Methyl-2-nitrophenol as a proxy to understand the potential atmospheric behavior of similar nitroso-aromatic structures.
Contribution to Brown Carbon and Secondary Organic Aerosol (SOA) Formation
Nitroaromatic compounds, including nitrophenols and nitrocresols, are key components of atmospheric "brown carbon" (BrC), a class of light-absorbing organic matter that can impact climate and air quality acs.orgnoaa.gov. These compounds are often formed through the atmospheric oxidation of emissions from sources like biomass burning noaa.gov. 4-Methyl-2-nitrophenol, specifically, has been identified as a product of the OH or NO3-initiated oxidation of toluene (B28343) in the presence of nitrogen oxides (NOx) noaa.gov.
Brown Carbon Formation:
Nitroaromatics are considered major chromophores that contribute to the light-absorbing properties of atmospheric brown carbon noaa.gov. They absorb radiation in the near-ultraviolet (UV) range of the electromagnetic spectrum acs.org. Research conducted in the United Kingdom during the winter quantified the contribution of five different nitrated phenols to the light absorption of brown carbon from wood burning. The study estimated that these compounds, as a group, were responsible for approximately 4 ± 2% of the UV light absorption (at 370 nm) by brown carbon acs.org. The deprotonated forms of nitrocresols, which can exist in the condensed aerosol phase, exhibit even stronger light absorption at longer wavelengths noaa.gov.
Secondary Organic Aerosol (SOA) Formation:
The formation of secondary organic aerosol from the direct photolysis of 4-methyl-2-nitrophenol has been demonstrated in simulation chamber studies mdpi.com. These experiments show that the photolysis of 4-methyl-2-nitrophenol leads to rapid SOA formation mdpi.com.
The proposed mechanism for this transformation involves the formation of biradicals during photolysis. These highly reactive intermediates can then react with oxygen to form peroxy radicals, which subsequently lead to the production of highly oxygenated, low-volatility compounds. These compounds are responsible for the formation of new aerosol particles mdpi.com.
Chamber experiments have quantified the efficiency of this process. The aerosol mass yield, which is the mass of aerosol formed per mass of the precursor compound reacted, was determined for 4-methyl-2-nitrophenol.
Table 1. Aerosol Mass Yield from Photolysis Experiments
| Compound | Aerosol Mass Yield (%) | Initial Reactant Concentration (ppmv) |
|---|---|---|
| 4-Methyl-2-nitrophenol (2-nitro-p-cresol) | 24.4 ± 0.95 | 0.95 |
| 2-Nitrophenol (B165410) | 22.2 ± 1.15 | 0.80 |
Data sourced from chamber photolysis experiments. The study noted no significant difference in SOA yield based on the structural difference between the methylated (4-methyl-2-nitrophenol) and non-methylated (2-nitrophenol) compounds mdpi.com.
The formation of SOA from 4-methyl-2-nitrophenol is a crucial atmospheric process, as it converts a gaseous pollutant into the particle phase, which has different environmental impacts, including effects on climate, visibility, and human health noaa.gov.
Advanced Research Applications in Chemical Sciences
Role as Synthetic Intermediates in Complex Organic Synthesis
The synthesis of ortho-nitrosophenols, including 4-Methyl-2-nitrosophenol, is historically associated with the Baudisch reaction. This reaction facilitates a unique functionalization of an aromatic ring by introducing both a hydroxy (-OH) and a nitroso (-NO) group with defined ortho-regioselectivity. nih.govencyclopedia.pubwikipedia.org The process often involves the reaction of a phenol (B47542) precursor or even benzene (B151609) with hydroxylamine (B1172632) or a nitrite (B80452) source in the presence of a metal ion, typically copper(II). nih.govnih.gov
The resulting o-nitrosophenol (B15183410) compounds are often isolated as stable metal complexes. researchgate.net This complexation is crucial because free o-nitrosophenols are typically highly reactive and can be difficult to isolate. researchgate.net The formation of a stable complex, such as copper(II) bis(this compound), effectively protects the challenging 1,2-substitution pattern, allowing the compound to serve as a stabilized intermediate for further synthetic steps. researchgate.net
Precursors for the Derivatization and Functionalization of Aromatic Systems
The synthesis of this compound via methods like the Baudisch reaction represents a direct pathway for the ortho-functionalization of a phenolic aromatic system. nih.govencyclopedia.pub Once formed and stabilized within a metal complex, the nitrosophenol ligand holds potential for further derivatization. The aromatic ring, activated by the hydroxyl group and substituted with the reactive nitroso group, presents multiple sites for subsequent chemical modifications. While the primary literature has focused more on the synthesis of the nitrosophenol moiety itself, its structure makes it a logical precursor for creating more complex, multi-functionalized aromatic compounds. The controlled release of the ligand from its protective metal complex would yield the reactive this compound for use in subsequent synthetic transformations. researchgate.net
Applications in Dye and Pigment Chemistry
While this compound itself is not cited as a commercial dye, its structural class—metal-nitrosophenolato complexes—is known for producing highly colored compounds. nih.gov The intense coloration of these complexes has been a basis for their study and application. encyclopedia.pub A prominent commercial example from this family is an iron tris(1-nitroso-2-naphtholato) complex, known as Pigment Green 8. nih.govencyclopedia.pub This vivid green pigment has found extensive use in coloring concrete, textiles, paints, and rubber. nih.gov
Furthermore, related nitroso compounds, such as 2-nitroso-1-naphthol, have been successfully used as coupling components in the synthesis of novel azo dyes. scirp.org These dyes have shown good exhaustion and fastness properties when applied to materials like tanned leather. scirp.org Another study details the synthesis of bis-azo nitroso naphthalene (B1677914) dyes for synthetic fibers like polyethylene (B3416737) terephthalate (B1205515) (PET) and polyamide. ekb.eg This established use of related nitrosophenols and nitrosonaphthols as precursors for vibrant and durable colorants suggests a strong potential for this compound to be used similarly in the development of new dyes and pigments, particularly through the formation of its metal complexes.
Utility as Reagents or Catalysts in Organic Transformations
The direct utility of this compound as a catalyst is not extensively documented in dedicated studies. However, the inherent reactivity of its functional groups suggests potential applications. The nitroso group can participate in various organic reactions, including condensations and cycloadditions.
A key characteristic of o-nitrosophenols is their tautomeric equilibrium with the o-benzoquinone monoxime form. nih.govresearchgate.net This equilibrium is significant because quinones and oximes are reactive species with established roles in organic synthesis. stackexchange.comwikipedia.org The quinone monoxime tautomer, for instance, could act as a Michael acceptor or participate in redox reactions. wikipedia.org While specific catalytic cycles involving this compound are not detailed, its ability to coordinate with metal ions is fundamental. As a ligand, it can influence the electronic properties and reactivity of a metal center, a core principle in the design of metal-based catalysts.
Exploration in Functional Materials Development and Design
The most significant application of this compound in materials science lies in its ability to form stable coordination complexes with various metal ions. nih.gov These metal-nitrosophenolato complexes are not merely simple salts but represent a class of functional materials where the properties are dictated by both the organic ligand and the central metal ion. encyclopedia.pub
Integration into Novel Material Systems (e.g., based on coordination complexes)
This compound readily combines with metal salts, such as copper(II) chloride, to form highly stable complexes. nih.gov The resulting complex, copper(II) bis(this compound), is a well-characterized example of these novel material systems. researchgate.net
Spectroscopic studies have revealed that within these complexes, the ligand exists in tautomeric equilibrium between the nitrosophenol form and the more favored o-benzoquinone monoxime structure. nih.gov The coordination to the copper ion stabilizes this structure, creating a discrete, stable molecule with defined properties. The crystal structure of copper(II) bis(this compound) has been obtained, confirming its molecular arrangement. researchgate.net The formation of such stable, often colorful and poorly soluble complexes represents a foundational method for integrating functionalized phenols into new solid-state materials. nih.gov
| Compound | Molecular Formula | Molar Mass | Key Structural Feature | Reference |
|---|---|---|---|---|
| This compound | C₇H₇NO₂ | 137.14 g/mol | Exists in tautomeric equilibrium with 4-methyl-1,2-benzoquinone (B1207301) monoxime. | nih.gov |
| Copper(II) bis(this compound) | C₁₄H₁₂CuN₂O₄ | 335.81 g/mol | Stable dimeric coordination complex. | researchgate.net |
Research into Unique Properties of Related Sulfur-Containing Phenolic Compounds
Research into phenolic compounds containing sulfur reveals unique properties not typically observed in their oxygen-containing counterparts. The insertion of sulfur-containing substituents into a phenolic ring can modulate the molecule's antioxidant potential and bioactivity. nih.gov Thiophenols, for instance, often exhibit higher antioxidant activity as peroxyl radical scavengers compared to analogous phenols. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-Methyl-2-nitrosophenol derivatives, and how are intermediates characterized?
- Methodological Answer : this compound derivatives (e.g., 5-(ethylamino)-4-methyl-2-nitrosophenol hydrochloride) are synthesized via nitrosation of precursors like 3-(ethylamino)-4-methylphenol using sodium nitrite in hydrochloric acid and ethanol-water under ice-cold conditions . Intermediates are purified via recrystallization and characterized using , , and IR spectroscopy. Key spectral markers include aromatic proton resonances (δ 7.5–8.1 ppm) and carbonyl stretching vibrations (~1667 cm) .
Q. How can tautomeric forms of this compound be distinguished experimentally?
- Methodological Answer : The compound exists predominantly in the benzoquinone monoxime tautomeric form in organic solvents. This is confirmed by , where deshielded protons syn to the oxime hydroxyl (δ 7.5–8.1 ppm) and UV-Vis absorption bands (~400 nm) indicate quinoidal electronic transitions. In aqueous alkaline solutions, the anionic form stabilizes the oxime oxygen charge, detectable via pH-dependent spectral shifts .
Advanced Research Questions
Q. How do researchers resolve contradictions in spectral data for this compound derivatives during structural elucidation?
- Methodological Answer : Syn-anti equilibria and long-range spin-spin coupling in NMR spectra (e.g., couplings in aromatic regions) can lead to ambiguous assignments. Variable-temperature NMR and deuterated solvent studies help isolate tautomeric contributions. Computational modeling (DFT) of chemical shifts and coupling constants complements experimental data to resolve discrepancies .
Q. What strategies optimize the condensation of this compound with triazine derivatives for benzo[a]phenoxazine synthesis?
- Methodological Answer : The reaction requires concentrated HCl under reflux, with progress monitored via TLC (e.g., dichloromethane/methanol eluents). Acid concentration adjustments (e.g., 6–12 M HCl) enhance electrophilic substitution at the triazine’s chloro sites. Post-reaction purification via column chromatography (silica gel, CHCl/MeOH gradients) isolates benzo[a]phenoxazinium chlorides as blue solids .
Q. How does steric hindrance from the methyl group in this compound influence its reactivity in heterocyclic synthesis?
- Methodological Answer : The methyl group at position 4 directs nitrosation to position 2 via steric and electronic effects, favoring o-nitrosophenol formation. This regioselectivity is critical for subsequent cyclocondensation reactions, as seen in benzo[a]phenoxazine synthesis. Kinetic studies using substituent-modified analogs (e.g., diethylamino vs. methyl groups) reveal slower reaction rates for bulkier substituents .
Q. What analytical techniques quantify this compound in complex mixtures (e.g., reaction byproducts)?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254–280 nm) separates nitrosophenol derivatives from nitrosoamines and chlorinated byproducts. Calibration curves using deuterated internal standards (e.g., 4-Nitrophenol-d) improve quantification accuracy. LC-MS (ESI− mode) confirms molecular ions ([M−H]) for unambiguous identification .
Q. How do pH and solvent polarity affect the stability of this compound during storage?
- Methodological Answer : The compound is prone to oxidation and tautomerization in polar protic solvents (e.g., water, ethanol). Stability is maximized in anhydrous CHCl at −20°C under inert atmosphere. Periodic monitoring detects degradation (e.g., loss of nitrosyl proton signals at δ 10–12 ppm) .
Q. What mechanistic insights guide the design of this compound-based photoactive compounds?
- Methodological Answer : The quinone monoxime structure enables reversible redox behavior and light-induced charge transfer. Time-resolved fluorescence spectroscopy and cyclic voltammetry (E = −0.2 to +0.3 V vs. Ag/AgCl) characterize electron-transfer pathways. Substitution with electron-donating groups (e.g., ethylamino) enhances photosensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
